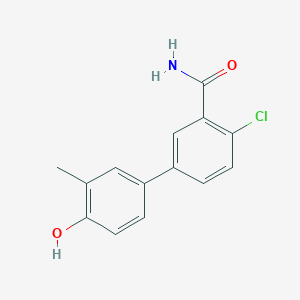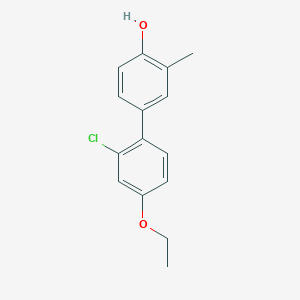
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% (4-CMP-95) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is insoluble in water and has a melting point of 180 °C. It is a derivative of phenol and is used as a reagent in various chemical reactions. 4-CMP-95 is a useful compound for the study of biochemical and physiological processes, as well as for the synthesis of various compounds.
Scientific Research Applications
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% has a variety of scientific research applications. It is used as a reagent for the synthesis of various compounds, such as 4-chloro-2-methylphenol, 4-(3-carbamoyl-4-chlorophenol)-2-methylphenol, and 4-chloro-3-methylphenol. It is also used in the study of biochemical and physiological processes, such as enzymatic activity, protein-protein interactions, and signal transduction pathways.
Mechanism of Action
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is a reagent used in chemical reactions. It reacts with other compounds to form new compounds. The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is dependent on the specific reaction that it is used in.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and phosphodiesterase. It has also been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation.
Advantages and Limitations for Lab Experiments
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is a useful reagent for laboratory experiments. It is relatively inexpensive, easy to use, and stable. However, it can be toxic in high concentrations, and it can be difficult to obtain in pure form.
Future Directions
There are a number of potential future directions for the use of 4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95%. It could be used to synthesize new compounds, such as derivatives of phenols. It could also be used in the study of biochemical and physiological processes, such as the effects of drugs on enzymes and signal transduction pathways. Additionally, it could be used to develop new anti-cancer drugs or to identify new targets for drug development. Finally, it could be used to study the effects of environmental toxins on biochemical and physiological processes.
Synthesis Methods
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol with urea in an acidic medium. This reaction yields a mixture of 4-chloro-2-methylphenol and 3-carbamoyl-4-chlorophenol. The second step involves the selective oxidation of the 4-chloro-2-methylphenol to 4-(3-carbamoyl-4-chlorophenol)-2-methylphenol.
properties
IUPAC Name |
2-chloro-5-(4-hydroxy-3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-6-9(3-5-13(8)17)10-2-4-12(15)11(7-10)14(16)18/h2-7,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHMCBZQMDZKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683992 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-22-6 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372261.png)








